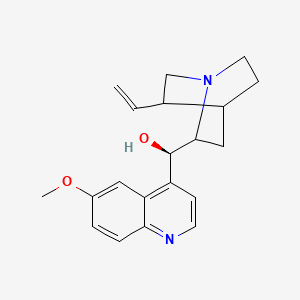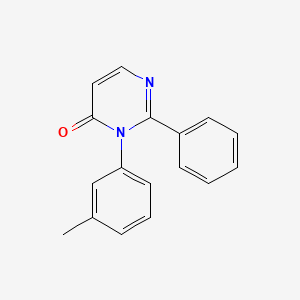![molecular formula C10H9NO B12908953 1-Methylcyclohepta[b]pyrrol-2(1H)-one CAS No. 3336-87-6](/img/structure/B12908953.png)
1-Methylcyclohepta[b]pyrrol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a fused ring system combining a cycloheptane ring with a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylcyclohepta[b]pyrrol-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of pyrrole aldehydes with organic acids, followed by cyclization. This method typically requires the use of a catalyst and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohepta[b]pyrrol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Methylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1H-Pyrrol-2-ylmethylene compounds: These compounds share a similar pyrrole ring structure but differ in their substituents and overall ring system.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyridine ring fused with a pyrrole ring and are studied for their biological activity.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
3336-87-6 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-methylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C10H9NO/c1-11-9-6-4-2-3-5-8(9)7-10(11)12/h2-7H,1H3 |
InChI-Schlüssel |
UDVIANBLGNJHHX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=CC2=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


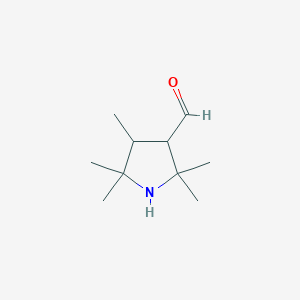

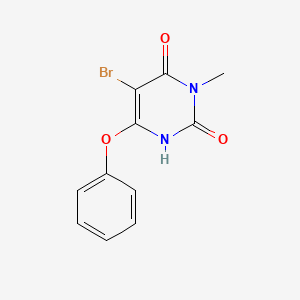
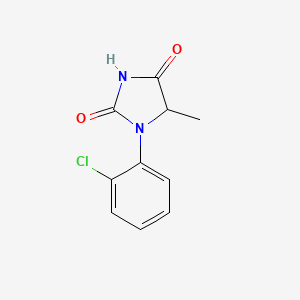
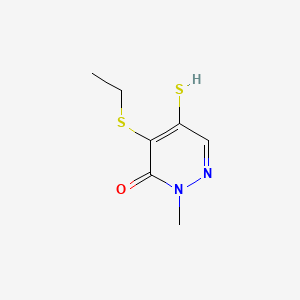
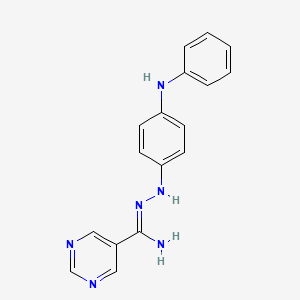
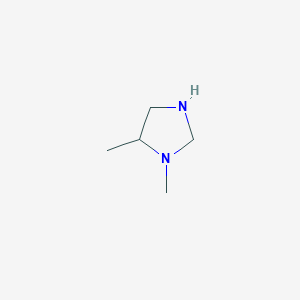
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
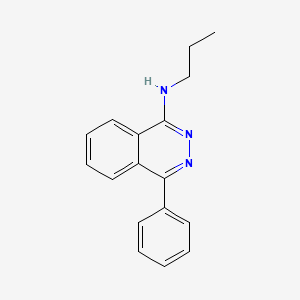
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
